molecular formula C9H16S2 B14257715 2-(Pent-3-en-1-yl)-1,3-dithiane CAS No. 241819-10-3

2-(Pent-3-en-1-yl)-1,3-dithiane

Cat. No.: B14257715
CAS No.: 241819-10-3
M. Wt: 188.4 g/mol
InChI Key: BUYFGQKVMFDVEF-UHFFFAOYSA-N
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Description

2-(Pent-3-en-1-yl)-1,3-dithiane is an organic compound featuring a dithiane ring substituted with a pent-3-en-1-yl group. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-3-en-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with pent-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiane, followed by nucleophilic substitution with the pent-3-en-1-yl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-3-en-1-yl)-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, Raney nickel

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, hydrocarbons

    Substitution: Various substituted dithianes

Mechanism of Action

The mechanism of action of 2-(Pent-3-en-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pent-3-en-1-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

241819-10-3

Molecular Formula

C9H16S2

Molecular Weight

188.4 g/mol

IUPAC Name

2-pent-3-enyl-1,3-dithiane

InChI

InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-3,9H,4-8H2,1H3

InChI Key

BUYFGQKVMFDVEF-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1SCCCS1

Origin of Product

United States

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